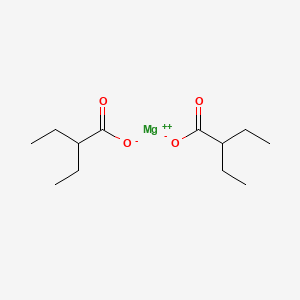
Magnesium(II) 2-Ethylbutyrate
説明
Magnesium(II) 2-Ethylbutyrate, also known as 2-Ethylbutyric Acid Magnesium(II) Salt, is an organometallic compound . It belongs to the class of magnesium carboxylates.
Molecular Structure Analysis
The molecular formula of Magnesium(II) 2-Ethylbutyrate is C12H22MgO4 . The InChI code is 1S/2C6H12O2.Mg/c21-3-5(4-2)6(7)8;/h25H,3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 .Physical And Chemical Properties Analysis
Magnesium(II) 2-Ethylbutyrate is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .科学的研究の応用
Role in Health and Disease
Magnesium (Mg(2+)) is essential for human health, involved in over 600 enzymatic reactions, including energy metabolism and protein synthesis. It plays a crucial role particularly in the brain, heart, and skeletal muscles. Research has highlighted the importance of Mg(2+) in various clinical conditions and its potential benefits in treating diseases like preeclampsia, migraine, and asthma (de Baaij, Hoenderop, & Bindels, 2015).
Synthesis and Applications
The synthesis and modification of magnesium compounds, including magnesium hydroxide and oxide, are significant for their unique properties and broad range of applications. These compounds are used in various fields like antibacterial agents, neutralizers of pollutants, and components of membranes and flame retardants (Pilarska, Klapiszewski, & Jesionowski, 2017).
Orthopedic Implant Applications
Magnesium alloys have been researched for orthopedic applications due to their advantages over traditional implant materials. They have shown potential in improving the mechanical and degradation performance of implants through composition and processing techniques (Radha & Sreekanth, 2017).
Functionalized Polymer Coatings
The development of polymeric coatings on biodegradable magnesium alloys has been an area of interest. These coatings, such as PLA and PLGA, enhance corrosion resistance and biocompatibility of magnesium alloys, crucial for biomedical applications (Li et al., 2018).
Magnesium Ion Detection and Imaging
Research has been conducted on the development of a Mg2+-selective fluorescent dye. This dye aids in detecting and quantifying magnesium in cells, offering insights into magnesium's role in various physiological and pathological states (Sargenti et al., 2017).
Catalysis and Chemical Reactions
Studies on magnesium-catalyzed asymmetric reactions and the generation of chiral organometallic Mg(II) complexes highlight magnesium's potential in chemical synthesis. Despite limitations, magnesium offers opportunities in fundamental asymmetric reactions (Yang, Wang, Li, & Wang, 2019).
Solid-State Electrolyte for Batteries
Solid-state magnesium ion conductors with high ionic conductivity at low temperatures have been developed, showing potential for use in magnesium batteries. These findings indicate that partially chelated Mg2+ complexes could be crucial for all-solid-state magnesium battery development (Roedern, Kühnel, Remhof, & Battaglia, 2017).
Magnesium in Biomedical Materials
The role of magnesium as a degradable biomaterial, particularly in orthopedic applications, has been explored. Its biocompatibility and ability to avoid removal operations post-implantation make it an attractive candidate for biomedical applications (Walker, Shadanbaz, Woodfield, Staiger, & Dias, 2014).
Safety And Hazards
Magnesium(II) 2-Ethylbutyrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Suitable protective equipment should be worn when handling this compound .
特性
IUPAC Name |
magnesium;2-ethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O2.Mg/c2*1-3-5(4-2)6(7)8;/h2*5H,3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOADGALWHMAAKM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22MgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619948 | |
| Record name | Magnesium bis(2-ethylbutanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium(II) 2-Ethylbutyrate | |
CAS RN |
79992-76-0 | |
| Record name | Butanoic acid, 2-ethyl-, magnesium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium bis(2-ethylbutanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium bis(2-ethylbutanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine](/img/structure/B1370366.png)


![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1370373.png)







![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)